An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers
An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of AF647-NHS ester, a widely used far-red fluorescent dye for the labeling of biomolecules. It details the core principles of the labeling chemistry, provides a step-by-step experimental protocol for antibody conjugation, and presents key quantitative data to inform experimental design and ensure reproducible, high-quality results.
Core Principles of AF647-NHS Ester Chemistry
AF647-NHS ester is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF647 fluorophore to proteins, antibodies, and other molecules containing primary amines.[1] The key to this process is the N-hydroxysuccinimide (NHS) ester functional group.
Reaction Mechanism: The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently linking the AF647 dye to the target molecule.[2] The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, which deprotonates the primary amines, increasing their nucleophilicity.[3][4]
Quantitative Data and Spectral Properties
AF647 is favored for its high molar extinction coefficient, good quantum yield, and excellent photostability, making it a robust choice for various fluorescence-based applications.
Table 1: Physicochemical and Spectral Properties of AF647-NHS Ester
| Property | Value | Source(s) |
| Molecular Weight | ~1250 g/mol | [5] |
| Excitation Maximum (λex) | 650 - 651 nm | |
| Emission Maximum (λem) | 665 - 672 nm | |
| Molar Extinction Coefficient (ε) | ~239,000 - 270,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.33 | |
| Optimal pH for Labeling | 8.0 - 8.5 | |
| Solubility | Good in water, DMSO, DMF |
Table 2: Performance Comparison: AF647 vs. Cy5
| Feature | AF647 | Cy5 | Source(s) |
| Brightness | Higher | Lower | |
| Photostability | More photostable | Less photostable | |
| Self-Quenching | Less prone to self-quenching at high DOL | More prone to self-quenching | |
| pH Sensitivity | Insensitive from pH 4 to 10 | pH insensitive from pH 4 to 10 | |
| Excitation/Emission | ~650/668 nm | ~650/670 nm | |
| Molar Extinction Coefficient | ~239,000 - 270,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
Experimental Protocol: Antibody Labeling with AF647-NHS Ester
This protocol provides a detailed methodology for the conjugation of AF647-NHS ester to an IgG antibody.
3.1. Materials
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IgG antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS)
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AF647-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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1 M Sodium bicarbonate buffer (pH 8.3)
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Purification column (e.g., Sephadex G-25)
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Phosphate-buffered saline (PBS), pH 7.4
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Spectrophotometer
3.2. Detailed Methodology
Step 1: Preparation of Reagents
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Antibody Solution: Adjust the concentration of the antibody to 2 mg/mL in PBS. The buffer must be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.
-
AF647-NHS Ester Stock Solution: Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
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Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.
Step 2: Labeling Reaction
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To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.
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Calculate the required volume of the AF647-NHS ester stock solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization. For an IgG (MW ~150,000 g/mol ), this typically corresponds to adding 5-15 µL of a 10 mg/mL dye solution to 1 mg of antibody.
-
Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution while gently vortexing.
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Incubate the reaction for 1 hour at room temperature, protected from light.
Step 3: Purification of the Conjugate
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Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate with PBS (pH 7.4).
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Apply the reaction mixture to the top of the column.
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Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The free, unreacted dye will elute later.
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Collect the fractions containing the labeled antibody.
Step 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.
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Calculate the molar concentration of the antibody:
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Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.03)] / ε_protein
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Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹), and 0.03 is a correction factor for the absorbance of the dye at 280 nm.
-
-
Calculate the Degree of Labeling:
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DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))
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Where ε_dye is the molar extinction coefficient of AF647 at 650 nm (~239,000 M⁻¹cm⁻¹).
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An optimal DOL for most applications is between 2 and 7.
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Step 5: Storage
Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
Visualizing the Process: Diagrams
To further clarify the experimental workflow and the underlying chemistry, the following diagrams have been generated.
Figure 1: Experimental workflow for labeling an antibody with AF647-NHS ester.
Figure 2: Chemical reaction of AF647-NHS ester with a primary amine.
References
- 1. Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 2. glenresearch.com [glenresearch.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
